AC220 is a potent, selective, and efficacious small molecule inhibitor of FMS-like tyrosine kinase-3 (FLT3). [] It belongs to a class of drugs being explored for the treatment of acute myeloid leukemia (AML). [] AC220 exhibits improved aqueous solubility and oral pharmacokinetic properties compared to earlier FLT3 inhibitors, making it a promising candidate for clinical development. []
While the documents do not provide a comprehensive analysis of the physical and chemical properties of AC220, they mention its good pharmaceutical properties, excellent pharmacokinetic profile, and superior efficacy and tolerability in tumor xenograft models. [] One document specifically highlights its improved aqueous solubility compared to earlier FLT3 inhibitors. []
The primary application of AC220, as indicated by the provided documents, is in the treatment of AML. [] It shows promising results in preclinical studies, demonstrating good pharmacokinetic properties, efficacy in tumor xenograft models, and a desirable safety profile in humans. [] Based on these findings, AC220 is currently undergoing phase II clinical trials for the treatment of AML. []
Beyond AML, AC220 is also suggested as a potential therapeutic agent for other proliferative diseases and FLT3-mediated diseases. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2